2,4-Dihydroxythiazole
Overview
Description
2,4-Dihydroxythiazole is a heterocyclic compound with the molecular formula C3H3NO2S and a molecular weight of 117.13 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
2,4-Dihydroxythiazole is a derivative of thiazole, a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities Thiazole derivatives are known to interact with various biological targets, influencing their function and leading to diverse biological outcomes .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with the target .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways, leading to diverse biological effects . For instance, a five-step synthetic metabolic pathway has been reported for the biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as solubility and basicity, can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxythiazole interacts with various enzymes, proteins, and other biomolecules, which significantly affect its biological outcomes . The nature of these interactions is largely dependent on the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported that 2,4-disubstituted thiazole derivatives, which include this compound, can exhibit potent antimicrobial activities against various bacterial and fungal species .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The orientation of the thiazole ring towards the target site can be altered by substituents at positions 2 and 4, which can also shield the nucleophilicity of nitrogen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxythiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of thiourea with α-haloketones can yield thiazole derivatives, including this compound . Another method involves the use of thioamides and α-haloketones in the presence of a base, leading to the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxythiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2,4-Dihydroxythiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure but have different substituents at the 2 and 4 positions, leading to varied biological activities.
Thiazolidinediones: These derivatives contain a thiazole ring fused with a dione moiety and are known for their antidiabetic properties.
Thiazole-Based Schiff Bases: These compounds exhibit significant antibacterial and antioxidant activities.
Uniqueness: 2,4-Dihydroxythiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUOKQDHLEQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337435 | |
Record name | 2,4-DIHYDROXYTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-85-4 | |
Record name | 4-Hydroxy-2(3H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DIHYDROXYTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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